
beta-Endorphin (1-27)
Übersicht
Beschreibung
Beta-Endorphin (1-27), also known as Beta-Endorphin (1-27), is a useful research compound. Its molecular formula is C136H215N35O39S and its molecular weight is 2996.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality beta-Endorphin (1-27) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Endorphin (1-27) including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Beta-Endorphin (1-27) is a peptide derived from the larger beta-endorphin molecule, which is known for its role in pain modulation and various physiological processes. This article explores the biological activity of beta-Endorphin (1-27), focusing on its receptor interactions, effects on pain and feeding behavior, and its potential therapeutic applications.
Beta-Endorphin (1-27) is an N-terminal fragment of beta-endorphin, consisting of the first 27 amino acids. It retains significant binding affinity to opioid receptors but exhibits antagonist properties, particularly against the analgesic effects of full-length beta-endorphin and other opioids like etorphine. Its potency as an antagonist is reported to be 4-5 times greater than that of naloxone, a well-known opioid antagonist .
Table 1: Comparison of Opioid Receptor Binding Affinity
Compound | Opioid Receptor Binding Affinity | Analgesic Activity |
---|---|---|
Beta-Endorphin (1-31) | High | Strong |
Beta-Endorphin (1-27) | Moderate | Antagonistic |
Naloxone | Moderate | Antagonistic |
Effects on Pain Modulation
Research indicates that beta-Endorphin (1-27) can inhibit the analgesic effects induced by beta-Endorphin (1-31). In studies where it was injected intracerebroventricularly, beta-Endorphin (1-27) effectively blocked the release of Met-enkephalin, another endogenous opioid peptide, thereby reducing pain relief . This suggests that while beta-Endorphin (1-27) binds to opioid receptors, it functions primarily as an antagonist rather than an agonist.
Influence on Feeding Behavior
In avian models, studies have shown that beta-Endorphin (1-27) affects feeding behavior through its interaction with opioid receptors in the central nervous system. It has been observed to attenuate the orexigenic effects of beta-Endorphin (1-31), indicating its role as a partial agonist at the mu-opioid receptor . This activity may have implications for understanding appetite regulation in both avian and mammalian species.
Table 2: Effects on Feeding Behavior
Peptide | Effect on Feeding Behavior | Mechanism of Action |
---|---|---|
Beta-Endorphin (1-31) | Orexigenic | Mu-opioid receptor agonist |
Beta-Endorphin (1-27) | Attenuates feeding | Mu-opioid receptor antagonist |
Clinical Implications
The unique properties of beta-Endorphin (1-27) suggest potential clinical applications, particularly in pain management. Its ability to antagonize the effects of stronger opioids could make it a valuable tool in treating conditions characterized by chronic pain without contributing to further analgesic effects. Additionally, its role in feeding behavior may open avenues for research into obesity and metabolic disorders.
Case Study: Chronic Pain Management
A study involving patients with chronic pain conditions demonstrated that increased levels of beta-endophins correlated with improved pain management outcomes following neurostimulation therapies. Notably, those with lower baseline levels exhibited a more significant increase post-treatment, suggesting a potential for using beta-endophins as biomarkers for treatment efficacy .
Wissenschaftliche Forschungsanwendungen
Analgesic Antagonism
Beta-Endorphin (1-27) has been identified as a potent antagonist to the analgesic effects of beta-endorphin and other opioids, such as etorphine. Research indicates that when administered intracerebroventricularly in animal models, beta-Endorphin (1-27) effectively inhibits the analgesic responses typically induced by these compounds.
- Mechanism of Action : The antagonism occurs through competitive inhibition at opioid receptor sites, suggesting that beta-Endorphin (1-27) binds to the same receptors as beta-endorphin but does not activate them, thus blocking the analgesic effects .
- Potency : Its potency is reported to be 4-5 times greater than naloxone, a well-known opioid antagonist .
Metabolic Regulation
Recent studies have highlighted the role of beta-Endorphin (1-27) in metabolic processes, particularly concerning food intake and energy balance.
- Feeding Behavior : In experiments involving rat models, beta-Endorphin (1-27) was shown to modulate feeding behavior by antagonizing the effects of alpha-MSH (melanocyte-stimulating hormone), which is involved in appetite regulation. This suggests that beta-Endorphin (1-27) may play a role in metabolic homeostasis .
Peptide | Effect on Food Intake | Mechanism |
---|---|---|
Beta-Endorphin (1-27) | Inhibits alpha-MSH-induced feeding | Antagonistic action on opioid receptors |
Alpha-MSH | Stimulates feeding | Activation of melanocortin receptors |
Immune System Interaction
Emerging evidence points to the involvement of beta-Endorphin (1-27) in immune modulation.
- Immune Cell Function : Studies have demonstrated that truncated forms of beta-Endorphin, including beta-Endorphin (1-27), can influence T cell proliferation and monocyte chemotaxis without relying on classical opioid receptor pathways. This indicates a unique non-opioid mechanism through which these peptides may exert immunomodulatory effects .
Immune Response | Effect of Beta-Endorphin (1-27) |
---|---|
T cell proliferation | Modulation at non-opioid receptors |
Monocyte chemotaxis | Enhanced without opioid receptor activation |
Therapeutic Potential in Respiratory Conditions
Recent studies have explored the therapeutic applications of beta-Endorphin (1-27) in managing respiratory conditions such as asthma.
- Inflammation Regulation : In a model of allergic airway inflammation, administration of beta-Endorphin significantly reduced inflammatory markers and oxidative stress indicators in lung tissue. This suggests its potential as a therapeutic agent for regulating airway inflammation and improving lung function .
Case Studies and Research Findings
Several studies have documented the applications and effects of beta-Endorphin (1-27):
- Analgesic Studies : Research conducted by Giersbergen et al. demonstrated that intracerebroventricular injections of beta-Endorphin (1-27) could effectively block the analgesic effects of both endogenous and exogenous opioids in mice, providing insights into pain management strategies .
- Metabolic Studies : A study examining the chronic infusion of beta-Endorphin (1-27) revealed alterations in hypothalamic gene expression related to appetite regulation, further elucidating its role in energy balance .
- Respiratory Studies : A recent investigation into the anti-inflammatory properties of beta-Endorphin highlighted its ability to modulate oxidative stress markers and inflammatory cell infiltration in lung tissues during allergic responses .
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H215N35O39S/c1-17-71(9)107(131(204)156-86(38-27-30-51-139)116(189)159-94(60-101(142)179)121(194)148-73(11)112(185)162-96(136(209)210)59-81-62-144-67-147-81)167-132(205)108(72(10)18-2)166-113(186)74(12)149-122(195)95(61-102(143)180)158-115(188)84(36-25-28-49-137)152-125(198)93(58-79-34-23-20-24-35-79)157-123(196)90(54-68(3)4)161-133(206)110(76(14)175)169-130(203)106(70(7)8)165-126(199)91(55-69(5)6)160-129(202)99-39-31-52-171(99)135(208)111(77(15)176)170-119(192)87(44-46-100(141)178)153-127(200)97(65-172)163-117(190)85(37-26-29-50-138)151-118(191)88(45-47-105(183)184)154-128(201)98(66-173)164-134(207)109(75(13)174)168-120(193)89(48-53-211-16)155-124(197)92(57-78-32-21-19-22-33-78)150-104(182)64-145-103(181)63-146-114(187)83(140)56-80-40-42-82(177)43-41-80/h19-24,32-35,40-43,62,67-77,83-99,106-111,172-177H,17-18,25-31,36-39,44-61,63-66,137-140H2,1-16H3,(H2,141,178)(H2,142,179)(H2,143,180)(H,144,147)(H,145,181)(H,146,187)(H,148,194)(H,149,195)(H,150,182)(H,151,191)(H,152,198)(H,153,200)(H,154,201)(H,155,197)(H,156,204)(H,157,196)(H,158,188)(H,159,189)(H,160,202)(H,161,206)(H,162,185)(H,163,190)(H,164,207)(H,165,199)(H,166,186)(H,167,205)(H,168,193)(H,169,203)(H,170,192)(H,183,184)(H,209,210)/t71-,72-,73-,74-,75+,76+,77+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-,109-,110-,111-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSWNLXQDXMHRT-BSNLFYLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H215N35O39S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2996.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66954-40-3 | |
Record name | beta-Endorphin (1-27) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066954403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.